methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate
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Description
“Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazole moiety, which is a five-member aromatic ring containing four nitrogen atoms and one carbon atom . Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Synthesis Analysis
The synthesis of such compounds involves several steps. For instance, a mixture of ethyl 4- ( { (2′-cyano- [1,1′-biphenyl]-4-yl)methyl}amino)benzoate 3 (1.0 mol), substituted phenacyl bromides 4a – 4g (1.1 mol), and anhydrous K 2 CO 3 (1.4 mol) in acetonitrile (15 mL) was stirred for 24 h at 27–30°C .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a tetrazole ring, a piperazine ring, a sulfonyl group, and a benzoate ester .Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate and related compounds have been extensively studied for their metabolic pathways and the enzymes involved in their metabolism. For instance, the oxidative metabolism of Lu AA21004, a novel antidepressant, involves multiple cytochrome P450 enzymes, highlighting the compound's complex biotransformation processes in human liver microsomes. This metabolism leads to the formation of several metabolites, including a benzylic alcohol further oxidized to a benzoic acid derivative (Hvenegaard et al., 2012). Similarly, SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, undergoes predominant metabolism by CYP3A, revealing the significant role of this enzyme in drug metabolism and potential drug-drug interactions (Sawant-Basak et al., 2018).
Antimicrobial and Antifungal Activities
Novel derivatives of this compound have shown promising antimicrobial and antifungal activities. A series of carbazole derivatives synthesized for this purpose exhibited significant activity against bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Sharma et al., 2014). These findings are supported by other studies that explored the synthesis and antibacterial activities of sulfonamide piperazine derivatives, further confirming the compound's utility in addressing microbial resistance (Qi, 2014).
Anticancer Potential
Research has also explored the anticancer potential of this compound derivatives. Studies on novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated their antiproliferative activity against human cancer cell lines, indicating the compound's relevance in cancer therapy research (Mallesha et al., 2012). These findings are consistent with other research efforts aiming to identify potent anticancer agents within this class of compounds, underscoring their therapeutic potential (Boddu et al., 2018).
Properties
IUPAC Name |
methyl 2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-30-20(27)17-9-5-6-10-18(17)31(28,29)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGULWGTGHQOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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